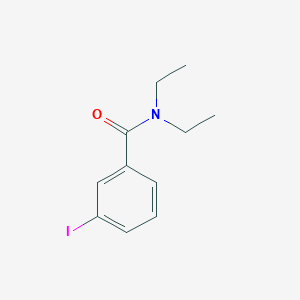

N,N-Diethyl-3-iodobenzamide

Description

Contextualization within the Benzamide (B126) Class

Benzamides are a class of organic compounds characterized by a carboxamido substituent attached to a benzene (B151609) ring. chemimpex.combiomall.in This core structure is found in a wide array of molecules, from simple organic building blocks to complex pharmaceuticals. chemimpex.combiosynth.com The reactivity and biological activity of benzamides can be significantly modulated by the nature and position of substituents on the aromatic ring.

N,N-Diethyl-3-iodobenzamide is a disubstituted benzamide, with two key modifications to the parent benzamide structure. Firstly, the amide nitrogen is substituted with two ethyl groups, forming a tertiary amide. This N,N-diethyl substitution influences the compound's solubility, polarity, and conformational flexibility. Secondly, the presence of an iodine atom at the 3-position of the benzene ring is a critical feature. Halogen atoms, particularly iodine, can alter the electronic properties of the aromatic ring and provide a reactive handle for further chemical transformations.

Significance of Iodobenzamide Scaffolds in Organic Synthesis

The iodobenzamide scaffold is of considerable importance in modern organic synthesis due to the versatile reactivity of the carbon-iodine bond. This bond is relatively weak, making the iodine atom a good leaving group in various chemical reactions. This property is exploited in a range of synthetic transformations, allowing for the construction of more complex molecular architectures.

One of the most significant applications of iodobenzamide scaffolds is in cross-coupling reactions . These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. This allows for the introduction of a wide variety of functional groups, making iodobenzamides valuable intermediates in the synthesis of complex target molecules. orgsyn.org For instance, the iodine atom can be replaced with alkyl, aryl, or other functional groups, providing a modular approach to chemical synthesis.

Furthermore, the iodine atom can influence the regioselectivity of reactions on the aromatic ring and can be used in radioiodination chemistry . The introduction of radioactive iodine isotopes, such as Iodine-123 or Iodine-131, into the benzamide structure is a key strategy in the development of radiopharmaceuticals for imaging and therapeutic applications. nih.govnih.gov

Overview of Academic Research Trajectories for N,N-Diethyl-3-iodobenzamide

While extensive research specifically detailing the applications of N,N-Diethyl-3-iodobenzamide is not broadly published, the research trajectories of closely related iodobenzamide derivatives provide a strong indication of its potential areas of investigation. The primary focus of research involving iodobenzamides lies in medicinal chemistry and materials science.

In medicinal chemistry, radiolabeled iodobenzamides have been investigated as imaging agents for melanoma. nih.govnih.gov For example, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide has been studied for its ability to detect malignant melanoma. nih.gov The core principle relies on the affinity of the benzamide moiety for melanin (B1238610), with the radioisotope providing the means of detection. Given this precedent, N,N-Diethyl-3-iodobenzamide could potentially be explored as a scaffold for similar applications, with the position of the iodine atom potentially influencing its biological distribution and targeting properties.

In the realm of organic synthesis and materials science, the reactivity of the C-I bond is a key driver of research. For instance, N,N-diethyl-4-iodobenzamide has been utilized in the synthesis of arylazo-1,2,3-triazole photoswitches. acs.org This suggests that N,N-Diethyl-3-iodobenzamide could serve as a valuable building block for the creation of novel functional materials with specific electronic or optical properties.

A documented synthesis of N,N-Diethyl-3-iodobenzamide involves the reaction of 1-(3-iodobenzoyl)piperidine-2,6-dione with triethylamine (B128534), yielding the product as a light yellow oil. rsc.org Spectroscopic data from this synthesis provides clear characterization of the molecule. rsc.org

Chemical and Physical Properties of N,N-Diethyl-3-iodobenzamide

| Property | Value |

| Molecular Formula | C₁₁H₁₄INO |

| Molecular Weight | 303.14 g/mol |

| Appearance | Light yellow oil rsc.org |

¹H NMR Spectroscopic Data of N,N-Diethyl-3-iodobenzamide (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.72 | dd | 6.9, 4.5 | Aromatic CH |

| 7.33 | d | 7.6 | Aromatic CH |

| 7.14 | t | 7.7 | Aromatic CH |

| 3.53 | br s | - | N-CH₂ |

| 3.24 | br s | - | N-CH₂ |

| 1.24 | br s | - | CH₃ |

| 1.12 | br s | - | CH₃ |

| Data from Organic Chemistry Frontiers, Electronic Supplementary Material. rsc.org |

¹³C NMR Spectroscopic Data of N,N-Diethyl-3-iodobenzamide (in CDCl₃)

| Chemical Shift (δ) ppm |

| 169.4 |

| 139.2 |

| 138.1 |

| 135.14 |

| 130.1 |

| 125.4 |

| 94.2 |

| 43.3 |

| 39.4 |

| 14.2 |

| 12.9 |

| Data from Organic Chemistry Frontiers, Electronic Supplementary Material. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPPANIATVQNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398899 | |

| Record name | N,N-Diethyl-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15930-60-6 | |

| Record name | N,N-Diethyl-3-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15930-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 3 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of N,N-Diethyl-3-iodobenzamide provides distinct signals corresponding to each unique proton in the molecule. Analysis of a 500 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals characteristic chemical shifts and multiplicities for the aromatic and aliphatic protons. rsc.org

The aromatic region of the spectrum displays signals for the four protons on the iodinated benzene (B151609) ring. These appear at δ 7.72 (dd, J = 6.9, 4.5 Hz, 2H), 7.33 (d, J = 7.6 Hz, 1H), and 7.14 (t, J = 7.7 Hz, 1H) ppm. rsc.org The splitting patterns (doublet of doublets, doublet, and triplet) and coupling constants (J values) are consistent with the 1,3-disubstitution pattern of the aromatic ring.

The diethylamino group gives rise to two sets of signals corresponding to the ethyl protons. Due to rotational hindrance around the amide C-N bond at room temperature, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons can appear as broad singlets or more complex multiplets. In the reported data, they are observed as broad singlets at 3.53 ppm and 3.24 ppm for the two inequivalent methylene groups, and at 1.24 ppm and 1.12 ppm for the two inequivalent methyl groups. rsc.org The integration of these signals confirms the presence of two ethyl groups.

Table 1: ¹H NMR Spectroscopic Data for N,N-Diethyl-3-iodobenzamide in CDCl₃. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of N,N-Diethyl-3-iodobenzamide. The spectrum, recorded at 126 MHz in CDCl₃, shows distinct resonances for each unique carbon atom. rsc.org

The carbonyl carbon of the amide group is typically found downfield and is observed at δ 169.4 ppm. rsc.org The aromatic carbons exhibit signals at δ 139.2, 138.1, 135.1, and 130.1 ppm. rsc.org The carbon atom bonded to the iodine (C-I) is identified by its characteristic chemical shift at δ 94.2 ppm. rsc.org The aliphatic carbons of the diethylamino group appear at δ 43.3 and 39.4 ppm for the methylene carbons, and at δ 14.2 and 12.9 ppm for the terminal methyl carbons. rsc.org The presence of two distinct signals for both the methylene and methyl carbons further supports the restricted rotation around the amide bond.

Table 2: ¹³C NMR Spectroscopic Data for N,N-Diethyl-3-iodobenzamide in CDCl₃. rsc.org

1H NMR Data Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For N,N-Diethyl-3-iodobenzamide, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass. The monoisotopic mass of the compound is calculated to be 303.01201 g/mol . epa.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. A key feature in the mass spectrum of an iodine-containing compound is the characteristic isotopic pattern due to the presence of iodine (¹²⁷I). vulcanchem.com

Fragmentation analysis provides further structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the alkyl substituents. The fragmentation pattern would likely show peaks corresponding to the loss of the diethylamino group and other characteristic fragments of the iodobenzoyl moiety.

X-ray Crystallography for Solid-State Structural Analysis (applicable to related iodobenzamides for comparative studies)

For instance, studies on 2-iodobenzamide (B1293540) show that molecules can form dimers and tetramers through N—H⋯O hydrogen bonds. iucr.orgresearchgate.net In the case of N-(4-Chlorophenylsulfonyl)-4-iodobenzamide, the crystal structure reveals that the benzene rings are significantly inclined to one another, and molecules are linked by pairs of N—H⋯O hydrogen bonds to form inversion dimers. researchgate.net These dimers are further linked by C—H⋯O hydrogen bonds and offset π–π interactions involving the iodobenzene (B50100) rings to create a three-dimensional supramolecular architecture. researchgate.net

It can be inferred that in the solid state, N,N-Diethyl-3-iodobenzamide molecules would likely exhibit intermolecular interactions, although the absence of an N-H proton precludes the formation of the same hydrogen-bonding patterns seen in primary and secondary amides. Instead, weaker C—H⋯O interactions and π–π stacking of the aromatic rings would likely play a significant role in the crystal packing. The conformation of the diethylamino group and the dihedral angle between the aromatic ring and the amide group would be key structural parameters determined by a full crystallographic analysis.

Chemical Reactivity and Mechanistic Investigations Involving N,n Diethyl 3 Iodobenzamide

Reactivity of the Amide Moiety

The N,N-diethylamide group in N,N-Diethyl-3-iodobenzamide is a tertiary amide, which influences its reactivity. Generally, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, they can undergo reactions under specific conditions.

The inherent low electrophilicity of amides can be overcome through electrophilic activation. acs.org This strategy involves using a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), to activate the amide. This activation dramatically increases the acidity of the proton on the carbon alpha to the nitrogen (the N-α-hydrogen). In the presence of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS), this proton can be abstracted, leading to an elimination reaction and the formation of an enamide. acs.org This process represents a direct N-dehydrogenation of the amide. acs.org

The stability of the amide bond is crucial for reactions targeting other parts of the molecule. For instance, in many cross-coupling reactions involving the aryl iodide moiety, the amide group remains intact, acting as a directing or modifying group without participating directly in the bond-forming step. However, its electronic and steric properties can influence the reactivity at other positions. The synthesis of N,N-disubstituted benzamides can be achieved through direct amidation reactions, for example, by using catalysts like tris(2,2,2-trifluoroethoxy)borane, which facilitates the coupling of a carboxylic acid with an amine, bypassing the need for more hazardous reagents like oxalyl chloride. ucl.ac.uk

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in cross-coupling reactions due to its lower bond dissociation energy. This makes the aryl iodide moiety of N,N-Diethyl-3-iodobenzamide a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, catalyzed by transition metals like copper and palladium. researchgate.net

Copper-Catalyzed Arylation Reactions utilizing N,N-Diethyl-3-iodobenzamide as a Ligand or Substrate

Copper-catalyzed cross-coupling reactions, particularly the Ullmann and Goldberg reactions, are effective methods for forming C-N, C-O, and C-C bonds using aryl halides. nih.govthieme-connect.de N,N-Diethyl-3-iodobenzamide can serve as an aryl iodide substrate in these transformations. For instance, in the copper-catalyzed N-arylation of amines, an aryl iodide couples with a primary or secondary amine to form a new C-N bond. beilstein-journals.orgrsc.org

Mechanistic studies on the copper-catalyzed N-arylation of amides (the Goldberg reaction) indicate that the reaction proceeds via a Cu(I)-mediated nucleophilic aromatic substitution mechanism. nih.gov The presence of chelating diamine ligands is often crucial as they can control the concentration of the active Cu(I) catalytic species. nih.gov The process involves the activation of the aryl iodide by a 1,2-diamine-ligated copper(I) amidate complex. nih.gov Kinetic studies have shown that the reaction rate for aryl iodide activation is independent of the ligand concentration when the ligand-to-copper ratio is greater than one. nih.gov

A general method for the α-arylation of diethyl malonate uses aryl iodides in the presence of a copper(I) iodide catalyst and a phenol-derived ligand. researchgate.net This reaction tolerates various functional groups on the aryl iodide and proceeds under mild conditions. researchgate.net

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions with Aryl Iodides This table presents generalized conditions for reactions where substrates like N,N-Diethyl-3-iodobenzamide could be applicable.

| Reaction Type | Catalyst System | Base | Solvent | Typical Yields | Reference |

|---|---|---|---|---|---|

| N-Arylation of Amines | CuSO₄·5H₂O | - | Water | Good to Excellent | beilstein-journals.org |

| N-Arylation of Biguanides | CuI / Ligand | K₃PO₄ | DMF | Good | rsc.org |

| α-Arylation of Diethyl Malonate | CuI / 2-phenylphenol | Cs₂CO₃ | Toluene | Good to Excellent | researchgate.net |

| C-Si Coupling | CuI (ligand-free) | - (reductive) | DMF | Broad Scope | rsc.org |

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki) with Related Iodobenzamides

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating C-C and C-heteroatom bonds. researchgate.net Aryl iodides, including iodobenzamides, are highly effective substrates for these reactions due to the ease of oxidative addition of the C-I bond to the Pd(0) catalyst. beilstein-journals.orgnih.gov

The Suzuki-Miyaura coupling , which pairs an aryl halide with an organoboron reagent, has been successfully applied to N-propargyl-2-iodobenzamides. beilstein-journals.org In a cascade process, an intramolecular carbopalladation is followed by a Suzuki coupling with an arylboronic acid, yielding complex heterocyclic products. beilstein-journals.org These reactions are often carried out with a palladium catalyst like PdCl₂(PPh₃)₂ in a suitable solvent. beilstein-journals.org

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne. This reaction is also applicable to iodobenzamides and is a powerful method for constructing aryl-alkyne frameworks.

While aryl iodides are generally excellent substrates, the efficiency of palladium-catalyzed C-N cross-coupling can sometimes be hindered by the sodium iodide (NaI) byproduct, which can inhibit the catalytic cycle. nih.gov The choice of solvent is critical, as solvents in which NaI is insoluble can lead to significantly improved reaction efficiencies, comparable to those seen with aryl chlorides and bromides. nih.gov

Table 2: Palladium-Catalyzed Reactions with Iodobenzamide Derivatives

| Reaction | Iodobenzamide Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | N-Propargyl-2-iodobenzamides | Arylboronic acids | PdCl₂(PPh₃)₂ | Dihydroisoquinolinones | beilstein-journals.org |

| Carbonylative Cyclization | N-Substituted 2-iodobenzamides | Carbon Monoxide (CO) | PdCl(PPh₃)₂SnCl₃ | Phthalimides | rsc.org |

| Asymmetric Arylborylation | N-Allyl-o-iodobenzamides | Bis(pinacolato)diboron | Pd-catalyst | Chiral borylated products | wpmucdn.com |

| C-H Activation/Dual Coupling | 2-Iodobiphenyls (related structure) | o-Bromoanilines | Pd(OAc)₂ | Tribenzo[b,d,f]azepines | researchgate.net |

Electrophilic and Nucleophilic Substitution Pathways on the Benzene (B151609) Ring

The benzene ring of N,N-Diethyl-3-iodobenzamide is substituted with two groups: an iodine atom and an N,N-diethylcarboxamide group (-CONEt₂). Both substituents influence the regioselectivity of further substitution reactions on the ring.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The existing substituents direct the incoming electrophile to specific positions.

The iodine atom is a deactivating group (due to its inductive electron-withdrawal) but is an ortho, para-director (due to resonance electron-donation).

The N,N-diethylcarboxamide group is a deactivating, meta-directing group. Its carbonyl function strongly withdraws electron density from the ring via both inductive and resonance effects.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, replacing a leaving group. ebsco.comlibretexts.org This reaction is generally favored by the presence of strong electron-withdrawing groups on the ring, particularly at positions ortho and/or para to the leaving group. thieme-connect.de

In N,N-Diethyl-3-iodobenzamide, the iodine atom serves as the leaving group. The N,N-diethylcarboxamide group is electron-withdrawing, but it is positioned meta to the iodine. This meta positioning provides less activation for SNAr compared to an ortho or para arrangement. Therefore, SNAr reactions on this substrate are possible but may require harsh conditions or highly reactive nucleophiles.

A related synthetic pathway involves directed ortho-metalation. Strong bases can deprotonate the position ortho to a directing metalation group (DMG), such as an amide or carbamate. acs.orgacs.org For example, N,N-diethylbenzamide can be zincated at the ortho position using a sodium TMP-zincate base. acs.org The resulting organozinc species can then be trapped with an electrophile, such as iodine, to install a substituent at the C2 position, yielding N,N-diethyl-2-iodobenzamide. acs.org This demonstrates a method for substitution on the ring that is guided by the amide group rather than by the typical rules of EAS or SNAr.

Theoretical and Computational Studies of N,n Diethyl 3 Iodobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry and electronic properties of organic compounds. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This includes parameters like bond lengths, bond angles, and dihedral angles.

For N,N-Diethyl-3-iodobenzamide, a DFT study would elucidate the spatial orientation of the diethylamino group relative to the iodinated benzene (B151609) ring. The calculations would likely be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p).

Table 1: Representative Data Table for DFT-Calculated Geometrical Parameters (Hypothetical for N,N-Diethyl-3-iodobenzamide)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | Data not available | ||

| C=O | Data not available | ||

| C-N | Data not available | ||

| O=C-N | Data not available | ||

| C-N-C | Data not available | ||

| C-C-N-C |

Note: This table is for illustrative purposes. Specific values for N,N-Diethyl-3-iodobenzamide are not available in the cited literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity.

For N,N-Diethyl-3-iodobenzamide, the distribution of the HOMO would likely be concentrated on the electron-rich regions of the molecule, such as the benzene ring and the nitrogen atom of the amide group. The LUMO would likely be distributed over the carbonyl group and the carbon-iodine bond.

Specific calculations detailing the HOMO-LUMO energies and their spatial distribution for N,N-Diethyl-3-iodobenzamide are not available in the reviewed literature. However, the general principles of Frontier Molecular Orbital theory are routinely applied to understand the reactivity of organic molecules.

Table 2: Representative Data Table for Frontier Molecular Orbital Energies (Hypothetical for N,N-Diethyl-3-iodobenzamide)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes. Specific values for N,N-Diethyl-3-iodobenzamide are not available in the cited literature.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations can simulate the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts.

A theoretical spectroscopic analysis of N,N-Diethyl-3-iodobenzamide would predict the characteristic vibrational frequencies for the C=O stretch of the amide, the C-N stretch, and vibrations associated with the substituted benzene ring. It would also predict the 1H and 13C NMR chemical shifts, which would be influenced by the iodine substituent and the conformation of the diethylamino group.

Although specific computational predictions of spectroscopic parameters for N,N-Diethyl-3-iodobenzamide were not found, the methodology has been successfully applied to numerous benzamide (B126) derivatives, showing good correlation between calculated and experimental data.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of neutral or intermediate potential.

For N,N-Diethyl-3-iodobenzamide, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding or coordination to electrophiles. The area around the hydrogen atoms of the ethyl groups and the aromatic ring would exhibit positive potential. The iodine atom's effect on the electrostatic potential would also be a key feature, influencing the reactivity of the adjacent ring positions.

While a specific MEP map for N,N-Diethyl-3-iodobenzamide is not available in the literature reviewed, MEP analysis is a standard computational technique for rationalizing the reactivity of related organic molecules.

Conformation Analysis of the Amide Bond (relevant to N,N-Diethylbenzamide analogs)

The amide bond (C-N) in N,N-disubstituted benzamides, such as N,N-diethylbenzamide and its analogs, exhibits partial double bond character due to resonance. This restricts rotation around the C-N bond, leading to the existence of distinct conformers, or rotamers. The study of these conformational dynamics is crucial as the orientation of the substituents on the nitrogen atom can significantly impact the molecule's chemical and biological properties.

Studies on N,N-diethylbenzamide analogs, like N,N-diethyl-m-toluamide (m-DEET) and N,N-diethyl-o-toluamide (o-DEET), using techniques such as variable-temperature NMR spectroscopy and molecular mechanics calculations, have provided significant insights into this rotational barrier. nih.gov In these molecules, the two ethyl groups can be in different chemical environments, leading to separate signals in the NMR spectrum at low temperatures. As the temperature increases, the rate of rotation around the amide bond increases, causing these signals to broaden and eventually coalesce into a single signal. The energy barrier for this rotation can be calculated from the coalescence temperature. nih.gov

Radiochemical Considerations and Precursor Potential Based on Iodobenzamide Scaffolds

Methods for Radioiodination Relevant to Iodobenzamides (e.g., Isotopic Exchange Reactions)

The incorporation of radioactive iodine into the benzamide (B126) structure is a critical step in creating imaging or therapeutic agents. Several methods are employed for this purpose, with the choice often depending on the desired specific activity and the stability of the precursor molecule. nih.gov

Common strategies for radioiodination include:

Electrophilic Aromatic Substitution : This widely used method involves the generation of an electrophilic iodine species, which then substitutes a hydrogen atom on the aromatic ring. nih.govacs.org The electrophilic iodine is typically produced by oxidizing sodium radioiodide (Na*I) with agents like chloramine-T, peracids, hydrogen peroxide, or N-halosuccinimides. nih.govacs.org For instance, some benzamides have been radioiodinated using KIO3 as the oxidizing agent, achieving radiochemical yields greater than 90%. akjournals.com Another approach uses thallium(III)-tris-trifluoroacetate as a catalyst, resulting in yields of 80–98%. akjournals.com

Isotopic and Halogen Exchange Reactions : Isotopic exchange is a direct method where a stable iodine atom on the molecule is replaced by a radioactive one. acs.org This reaction is often performed at high temperatures in a molten state or in solution. acs.orgumich.edu To facilitate the exchange and improve yields, catalysts such as copper(I) or copper(II) salts are frequently used. nih.govakjournals.comsnmjournals.org For example, N-(2-diethylaminoethyl)-4-iodobenzamide (IBZA) has been labeled with radioiodine via a copper-catalyzed nucleophilic isotopic exchange reaction. akjournals.com The kinetics of this reaction were found to be second-order. akjournals.com A key drawback of isotopic exchange is the difficulty in separating the radiolabeled product from the nonradioactive starting material, which can result in modest molar activity. acs.org To circumvent this, halogen exchange, where a different halogen (like bromine) is replaced by radioiodine, can be used, often under similar conditions. acs.org

Radioiododestannylation : This method involves the reaction of an aryltin precursor (an arylstannane) with an oxidized form of radioiodide. acs.org It is a powerful technique for producing radioiodinated compounds with high specific activity because the precursor and product have different chemical properties, allowing for easier separation. researchgate.net

The selection of the radioisotope itself is crucial for the intended application. Iodine-123 (123I) and Iodine-124 (124I) are used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively. nih.govacs.org Iodine-131 (131I) is used for radiotherapy, while Iodine-125 (125I) is common in preclinical research. nih.govacs.org

Development of N,N-Diethyl-3-iodobenzamide Analogs as Precursors for Radiochemical Probes

The foundational structure of iodobenzamides, particularly N-(2-diethylaminoethyl)benzamide, has been systematically modified to develop advanced radiochemical probes with improved targeting and pharmacokinetic properties. researchgate.netsnmjournals.orgnih.gov These efforts have been largely driven by the goal of creating agents for the diagnosis and treatment of metastatic melanoma by targeting melanin (B1238610), or for neuroimaging by targeting dopamine (B1211576) receptors. researchgate.netnih.gov

Initial discoveries in the 1980s and early 1990s showed that certain radioiodinated benzamides, originally explored for brain imaging, exhibited a high affinity for pigmented tissues. nih.govnih.gov This led to the development of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) as a potential melanoma imaging agent. snmjournals.orgnih.gov Subsequent research focused on creating analogs to enhance tumor uptake, improve retention within the tumor, and accelerate clearance from non-target tissues. nih.govaacrjournals.org

Key structural modifications to the benzamide scaffold include:

Positional Isomerism : The position of the iodine atom on the benzamide ring has been altered. For example, N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) was developed and evaluated alongside the 4-iodo version (BZA). nih.govsnmjournals.org

Substitution on the Aromatic Ring : Additional groups have been introduced to the benzene (B151609) ring to modify the molecule's properties. An example is MIP-1145, or N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide, which was designed for targeted radiotherapy of melanoma. snmjournals.orgnih.govaacrjournals.org

Replacement of the Benzene Ring : To leverage the strong melanin affinity of some polycyclic aromatic compounds, the benzene moiety of BZA has been replaced with various heteroaromatic structures, such as quinoxaline (B1680401). researchgate.netnih.gov This led to the development of compounds like N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide (ICF01012), which showed promising results for targeted radionuclide therapy. researchgate.net

Modification of the Amine Side Chain : The N,N-diethylaminoethyl side chain, which is crucial for melanin interaction, has been kept in many analogs, but other variations have also been explored. snmjournals.orgnih.gov For instance, substituting the piperidine (B6355638) moiety for piperazine (B1678402) has been investigated. snmjournals.org

These developmental efforts have produced a range of iodobenzamide analogs that serve as precursors for radiolabeling, enabling a deeper investigation into structure-activity relationships for targeting both melanin and dopamine receptors. researchgate.netacs.org

Preclinical In Vitro and In Vivo Binding Studies of Related Radiolabeled Iodobenzamides

The affinity of iodobenzamide derivatives for melanin is a key factor in their use as imaging and therapeutic agents for melanoma. snmjournals.org Preclinical studies have extensively characterized this interaction, revealing that it is not based on a typical receptor-ligand mechanism but rather on a combination of electrostatic and hydrophobic forces. snmjournals.org The binding involves an ionic interaction between the protonated tertiary amine of the side chain and the carboxylate groups present in the melanin polymer, as well as π-π stacking between the aromatic rings of the probe and melanin. snmjournals.orgresearchgate.net

In Vitro Binding Studies: In vitro assays using synthetic melanin or melanin-expressing human melanoma cell lines (like SK-MEL-3) are standard for evaluating new analogs. nih.govaacrjournals.orgnih.gov Studies have shown that the binding of radiolabeled benzamides to melanoma cells is directly dependent on the cells' melanin content. nih.govaacrjournals.org For example, [¹³¹I]MIP-1145 bound to a much greater extent to melanin-expressing SK-MEL-3 cells than to amelanotic A375 cells. nih.govaacrjournals.org Competition assays have demonstrated that this binding is of a high capacity, as it is not easily displaced even by high concentrations of the non-radiolabeled compound. nih.govaacrjournals.org

The chemical environment, particularly ionic strength, can influence binding. nih.gov For many BZA analogs, the affinity for synthetic melanin was observed to be lower when measured in a phosphate-buffered solution (PBS) compared to water, which is attributed to the ionic nature of the interaction. nih.gov Lipophilicity (measured as log P) also plays a role, though the correlation with melanin binding is not always direct, suggesting a complex interplay of factors. snmjournals.orgnih.gov

In Vivo Binding and Biodistribution Studies: Animal models, typically mice bearing human melanoma xenografts, are essential for evaluating the in vivo performance of these radiotracers. researchgate.netaacrjournals.org Biodistribution studies measure the uptake of the radiolabeled compound in the tumor and various organs over time, usually expressed as the percentage of the injected dose per gram of tissue (%ID/g). aacrjournals.org

Radiolabeled iodobenzamides generally show high uptake and prolonged retention in melanin-positive tumors, coupled with washout from non-target tissues like blood and muscle. nih.govaacrjournals.org For instance, [¹³¹I]MIP-1145 showed a tumor uptake of 8.82 %ID/g at 4 hours post-injection, which remained high at 5.91 %ID/g at 24 hours. aacrjournals.org This resulted in excellent tumor-to-blood ratios, reaching 197 at the 24-hour mark. aacrjournals.org

Structure-affinity relationship studies have aimed to optimize this in vivo behavior. Chezal et al. synthesized and evaluated a series of (hetero)aromatic analogs of BZA, demonstrating how changes in the core aromatic structure impact tumor uptake and retention. nih.gov Two compounds from this series, a quinoxaline derivative (5h) and a benzothiazole (B30560) derivative (5k), showed significantly higher and more sustained tumor uptake compared to the original BZA compound, making them promising candidates for targeted radionuclide therapy. researchgate.net

Table 1: In Vitro Melanin Binding and In Vivo Tumor Uptake of Selected Radioiodinated BZA Analogs in Melanoma-Bearing Mice

This interactive table summarizes data for several N-(2-diethylaminoethyl)-carboxamide analogs, highlighting the relationship between their structure, melanin affinity, and tumor uptake.

| Compound ID | Aromatic Core | Log P | % Bound to Melanin (in PBS) | Tumor Uptake (%ID/g at 24h) |

| BZA (ref) | Benzene | - | 13.8% | 0.8% |

| 5e | Naphthalene | 1.54 | 56.1% | 1.9% |

| 5h | Quinoxaline | 1.87 | 43.2% | 5.8% |

| 5k | Benzothiazole | 1.12 | 47.3% | 10.1% |

| 5l | Benzoxazole | 0.51 | 35.3% | 2.5% |

| Data sourced from Chezal et al. (2008) as presented in the NCBI Bookshelf (PMID: 20641656). nih.gov |

Certain iodobenzamide structures, particularly those with the iodine at the meta- (3-) position, are potent and selective antagonists of the dopamine D2 receptor. nih.gov These compounds are valuable as radioligands for imaging dopamine receptor distribution and density in the brain using SPECT, which is relevant for studying various neurological and psychiatric disorders. nih.govnih.gov

The prototypical D2 receptor ligand in this class is (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, known as [¹²³I]-IBZM. nih.govebi.ac.uk In vivo studies have confirmed that the binding of IBZM is highly selective for D2 dopamine receptors. nih.gov

Researchers have synthesized numerous analogs of IBZM to develop ligands with even higher affinity and selectivity, leading to improved imaging characteristics. ebi.ac.uk One of the most successful analogs is Iodobenzofuran ([¹²³I]-IBF), which has an iodine-substituted benzofuran (B130515) ring system instead of the methoxy-iodobenzamide of IBZM. ebi.ac.ukacs.org Preclinical studies demonstrated that IBF has a significantly higher affinity for the D2 receptor than IBZM. nih.gov

In Vitro Binding Affinity: Competition binding assays are used to determine the affinity of these ligands for dopamine receptors, expressed as the inhibition constant (Ki) or dissociation constant (Kd). A lower value indicates higher affinity. Studies show a clear rank order of potency, with D2 antagonists like spiperone (B1681076) being highly potent competitors for the binding of these radioligands, confirming their D2 selectivity. ebi.ac.uk For example, the Kd of [¹²⁵I]IBF for rat striatal D2 receptors was found to be 0.106 nM, indicating very high affinity. ebi.ac.uk

In Vivo Brain Distribution: In vivo studies in animal models demonstrate that these radioligands concentrate in dopamine receptor-rich regions of the brain, most notably the striatum. ebi.ac.uk A key metric for evaluating these agents is the ratio of uptake in a target region (striatum) to a non-target region with low D2 receptor density (cerebellum). A higher striatum-to-cerebellum ratio signifies better specific binding and a clearer imaging signal. High-affinity ligands like epidepride (B19907) and ioxipride have demonstrated remarkably high striatal-to-cerebellar uptake ratios in rats, far exceeding those of earlier ligands.

Table 2: In Vitro Affinity and In Vivo Brain Uptake of Selected Iodobenzamide D2 Receptor Ligands

This interactive table compares the dopamine D2 receptor affinity and in vivo target-to-background ratios for several iodobenzamide analogs.

| Compound | Ki or Kd (nM) | Animal Model | Max. Striatum:Cerebellum Ratio |

| Iodopride | 0.88 | Rat | 7.6 |

| Iclopride | 0.23 | Rat | 9.8 |

| Itopride | 0.16 | Rat | 3.3 |

| IBF | 0.106 | Rat | 48 |

| Ioxipride | 0.070 | Rat | 65 |

| Epidepride | 0.057 | Rat | 234 |

| Data sourced from Kessler et al. (1991) and Murphy et al. (1990). ebi.ac.uk |

These preclinical evaluations have been fundamental in identifying superior D2 receptor radioligands like [¹²³I]-IBF for clinical neuroimaging studies. nih.gov

Advanced Analytical Methodologies in Iodobenzamide Research

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and achieving the separation of benzamide (B126) derivatives. polimi.ituniroma1.it Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this class of compounds. sielc.comiiste.org This approach typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. sielc.comrsc.org

The purity of synthesized benzamide compounds is routinely confirmed by HPLC, with a purity of ≥ 95% being a common benchmark for subsequent studies. rsc.orgsnmjournals.org For the analysis of benzamides, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com Detection is frequently accomplished using a UV-Visible detector, as the aromatic ring structure of benzamides absorbs ultraviolet light. iiste.org In the context of radiolabeled iodobenzamides, semi-preparative HPLC is crucial for purifying the final radiolabeled product from precursors and reaction byproducts, ensuring high radiochemical purity and specific activity. snmjournals.orgnih.govsnmjournals.org

Table 1: Representative HPLC Conditions for Benzamide Derivative Analysis

| Parameter | Description | Common Application/Value | Source(s) |

|---|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard for purity assessment and separation of benzamide compounds. | sielc.comiiste.orgsielc.com |

| Stationary Phase | C18 Column (e.g., Newcrom R1, Poroshell 120 EC-C18) | Provides a nonpolar surface for hydrophobic interactions. | sielc.comrsc.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid) | The gradient or isocratic mixture of polar solvents elutes the compounds. | sielc.comiiste.orgsielc.comrsc.org |

| Flow Rate | 1.0 - 3.0 mL/min | Controls the speed of the separation. | rsc.orgsnmjournals.orgnih.gov |

| Detection | UV-Visible Detector (e.g., at 254 nm) | Monitors the eluent for the presence of the analyte based on UV absorbance. | iiste.orgrsc.org |

| Purity Assessment | >95% | A common threshold for the purity of the final compound for further use. | rsc.orgsnmjournals.org |

Microanalytical Techniques for Tracing Iodobenzamide Distribution in Biological Models

Understanding the distribution of iodobenzamides at the tissue and cellular level is critical. Microanalytical techniques provide the high spatial resolution necessary to visualize the localization of these compounds in biological specimens.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive mass spectrometry imaging technique used to map the subcellular distribution of both stable and radioactive atoms. snmjournals.org The basic principle involves bombarding a tissue section with a focused primary ion beam (e.g., Cs⁺). snmjournals.org This bombardment causes atoms from the sample's surface to be ejected, or "sputtered," as charged particles, which are referred to as secondary ions. snmjournals.orgrsc.org These secondary ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. snmjournals.org

For an iodine-containing compound like N,N-Diethyl-3-iodobenzamide, SIMS can generate a detailed map of its distribution by detecting the negatively charged iodine ions (¹²⁷I⁻) ejected from the sample. snmjournals.org This allows for the visualization of the compound or its metabolites within specific cells and subcellular compartments. snmjournals.org The technique has been successfully applied to study the distribution of other iodinated radiopharmaceuticals in biological tissues, demonstrating its power in tracking molecular localization with high resolution. snmjournals.org SIMS can also be combined with isotopic labeling (e.g., using ¹⁴C) for dual-channel detection. snmjournals.org

Table 2: Principles of Secondary Ion Mass Spectrometry (SIMS) for Iodobenzamide Tracing

| Step | Description | Relevance to N,N-Diethyl-3-iodobenzamide | Source(s) |

|---|---|---|---|

| Sample Preparation | Biological tissue sections are placed on a conductive substrate (e.g., gold plates). | Prepares the biological model containing the compound for analysis. | snmjournals.org |

| Primary Ion Bombardment | A high-energy primary ion beam (e.g., Cs⁺) is rastered across the sample surface. | This process sputters, or ejects, atoms from the tissue surface. | snmjournals.orgrsc.org |

| Secondary Ion Generation | The ejected atoms become charged particles (secondary ions). | Iodine atoms from the compound are ejected, primarily as ¹²⁷I⁻ ions. | snmjournals.org |

| Mass Analysis | The secondary ions are guided into a mass spectrometer. | The mass spectrometer is tuned to specifically detect the mass of the iodine ion. | snmjournals.org |

| Image Creation | An image is constructed based on the intensity and location of the detected ion signal. | The resulting map reflects the tissue and cellular distribution of the iodine-containing compound. | snmjournals.org |

Electron Probe X-ray Microanalysis (EPMA)

Electron Probe X-ray Microanalysis (EPMA) is a non-destructive analytical technique used to determine the elemental composition of solid samples with high spatial resolution. ub.edupsu.edu The method involves bombarding a sample with a focused beam of high-energy electrons. psu.edu These incident electrons cause atoms in the sample to eject inner-shell electrons, creating vacancies. When electrons from higher energy shells drop down to fill these vacancies, they release energy in the form of characteristic X-rays. psu.edu Each element emits X-rays at a unique energy, allowing for its identification and quantification. nih.gov

EPMA can be applied to biological specimens to identify, localize, and quantify elements at the whole cell or intracellular level. nih.gov For a compound such as N,N-Diethyl-3-iodobenzamide, EPMA could be utilized to map its distribution by detecting the characteristic X-rays emitted from its iodine atom. This provides a way to visualize the localization of the compound within tissue structures. The technique combines the imaging capabilities of a scanning electron microscope (SEM) with quantitative elemental analysis, making it suitable for analyzing samples that are homogeneous on the micron scale. ub.edu

Table 3: Principles of Electron Probe X-ray Microanalysis (EPMA) for Elemental Mapping

| Step | Description | Relevance to N,N-Diethyl-3-iodobenzamide | Source(s) |

|---|---|---|---|

| Electron Beam Bombardment | A focused beam of high-energy electrons is directed onto the sample. | The electron beam interacts with the atoms within the biological tissue. | ub.edupsu.edu |

| X-ray Generation | The electron beam excites atoms, causing them to emit characteristic X-rays. | The iodine atom within the compound emits its own characteristic X-rays. | psu.edu |

| X-ray Detection | A wavelength-dispersive (WD) or energy-dispersive (ED) spectrometer detects the emitted X-rays. | The spectrometer identifies and measures the intensity of the iodine-specific X-rays. | ub.edu |

| Elemental Quantification | The intensity of the characteristic X-rays is compared to that from a standard of known composition. | Allows for the quantification of the amount of iodine present in a micro-volume of the sample. | ub.edupsu.edu |

| Compositional Mapping | By rastering the electron beam across the sample, a map of elemental distribution is created. | Generates an image showing the spatial distribution of iodine, and thus the compound, within the tissue. | ub.edu |

Future Research Perspectives for N,n Diethyl 3 Iodobenzamide

Exploration of Novel Synthetic Pathways and Catalytic Transformations for Functionalization

The future development of N,N-Diethyl-3-iodobenzamide chemistry is intrinsically linked to the discovery of more efficient and versatile synthetic methodologies. While traditional amide synthesis is well-established, research is moving towards innovative catalytic systems that offer greater control, higher yields, and milder reaction conditions.

Future research will likely focus on transition-metal-catalyzed reactions to functionalize the N,N-Diethyl-3-iodobenzamide scaffold. The iodine substituent is a prime site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of aryl, alkynyl, and amino groups, respectively, transforming the core structure into more complex molecules. For instance, palladium-catalyzed carbonylative cyclization of related 2-iodobenzamides has been used to produce phthalimides, suggesting that N,N-Diethyl-3-iodobenzamide could be a precursor to novel heterocyclic systems. nih.gov

Furthermore, the development of C-H activation and functionalization techniques presents a significant opportunity. nih.gov Research into ruthenium, rhodium, or cobalt-catalyzed C-H functionalization could enable the direct modification of the aromatic ring at positions other than the iodine-bearing carbon, without the need for pre-functionalized substrates. nih.gov Visible-light photocatalysis is another emerging area, offering metal-free or dual catalytic approaches for transformations like C-H arylation or the introduction of fluorinated alkyl groups under mild conditions. researchgate.netacs.org Such methods could be applied to N,N-Diethyl-3-iodobenzamide to create novel derivatives with unique electronic and steric properties.

The exploration of one-pot multicomponent reactions starting from precursors of N,N-Diethyl-3-iodobenzamide could also streamline the synthesis of complex derivatives, enhancing efficiency and reducing waste. mdpi.com

Table 1: Potential Catalytic Transformations for N,N-Diethyl-3-iodobenzamide Functionalization

| Catalytic Method | Potential Transformation | Reactant Example | Potential Product Class |

|---|---|---|---|

| Palladium-catalyzed Sonogashira Coupling | C(sp)-C(sp2) bond formation | Terminal Alkynes | Alkynylbenzamides |

| Palladium-catalyzed Suzuki Coupling | C(sp2)-C(2) bond formation | Arylboronic Acids | Biaryl Amides |

| Rhodium-catalyzed C-H Activation | C-H Functionalization/Annulation | Alkenes/Alkynes | Fused Heterocycles |

Design and Synthesis of N,N-Diethyl-3-iodobenzamide Derivatives for Specific Research Probes

The benzamide (B126) scaffold, particularly when halogenated, has proven to be a valuable core for developing molecular probes for biomedical imaging. nih.gov A significant future direction for N,N-Diethyl-3-iodobenzamide is the design and synthesis of derivatives, especially radiolabeled versions, for use as specific research probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Research has shown that iodobenzamide derivatives, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), exhibit high affinity for melanin (B1238610), making them effective imaging agents for melanoma. snmjournals.orgacs.org Future work could involve synthesizing the ¹²³I, ¹²⁵I, or ¹³¹I radioisomers of N,N-Diethyl-3-iodobenzamide and its derivatives to evaluate their potential for melanoma detection and targeted radionuclide therapy. snmjournals.orgresearchgate.net The position of the iodine atom (ortho, meta, or para) can significantly influence the biological properties and targeting specificity. researchgate.net Systematic studies comparing these positional isomers are warranted.

Beyond radioiodination, the iodine atom can be replaced with other radiohalogens, such as ¹⁸F, to create PET probes. The synthesis of a fluorine-containing analogue, N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamide, has been reported, showing good stability and tumor uptake. snmjournals.org This indicates a promising strategy for developing new PET tracers based on the 3-iodobenzamide (B1666170) core. The N,N-diethylethyl group is often considered a key pharmacophore for melanin targeting, but modifications to this side chain could further refine the probe's pharmacokinetic properties, such as clearance rates and non-target tissue binding. nih.gov

Table 2: Examples of Benzamide-Based Radiotracers and Their Applications

| Radiotracer | Isotope | Imaging Modality | Target/Application | Reference |

|---|---|---|---|---|

| [¹²³I]BZA | ¹²³I | SPECT | Melanoma Imaging | snmjournals.org |

| [¹³¹I]ICF01012 | ¹³¹I | SPECT/Therapy | Melanoma Therapy | snmjournals.org |

| [¹⁸F]-DAFBA | ¹⁸F | PET | Melanoma Imaging | nih.govnih.gov |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources. Future research on N,N-Diethyl-3-iodobenzamide and its derivatives will greatly benefit from the application of advanced computational modeling to establish clear structure-property and structure-activity relationships (SAR).

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of novel N,N-Diethyl-3-iodobenzamide derivatives with biological targets, such as enzymes or receptors. nih.gov For example, computational studies have been used to analyze the interactions of ligands with the COX-2 enzyme and opioid receptors, guiding the design of more potent and selective inhibitors or agonists. nih.govmdpi.com By modeling the interactions of designed derivatives with targets like melanin or sigma receptors, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. acs.org

Quantum mechanical calculations can predict various physicochemical properties, including electronic distribution, molecular orbital energies, and reactivity indices. These calculations can help rationalize the outcomes of catalytic reactions and predict the most favorable sites for functionalization. Energy framework calculations and Hirshfeld surface analysis, as demonstrated for other complex molecules, can provide insights into intermolecular interactions, which are crucial for understanding crystal packing and material properties. mdpi.com This knowledge is vital for designing derivatives with specific solid-state characteristics or for understanding ligand-receptor interactions at a deeper level. mdpi.com

Role of N,N-Diethyl-3-iodobenzamide as a Building Block in Complex Chemical Synthesis

The term "building block" in chemistry refers to a molecule that can be readily incorporated into the synthesis of a more complex structure. cymitquimica.com N,N-Diethyl-3-iodobenzamide is well-positioned to serve as a versatile building block for the construction of elaborate molecules, including pharmaceuticals, agrochemicals, and materials. evitachem.comguidechem.com

The presence of three distinct functional handles—the iodine atom, the amide group, and the aromatic ring—allows for sequential and regioselective modifications. As discussed, the iodine atom is a gateway to a multitude of cross-coupling reactions. acs.org The amide group itself can direct ortho-metalation, as shown in the synthesis of N,N-diethyl-2-iodobenzamide, or it can be a site for further chemical transformation. acs.org

Future research could explore using N,N-Diethyl-3-iodobenzamide as a starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs) or complex heterocyclic systems. acs.org For example, intramolecular C-H arylation following an initial intermolecular coupling reaction could lead to the formation of fused ring systems with interesting photophysical or biological properties. The development of enamides from related benzamides highlights another synthetic pathway where the amide functionality is transformed into a versatile reactive group for cycloadditions and other transformations. nih.gov By leveraging its reactivity, N,N-Diethyl-3-iodobenzamide can serve as a foundational element in the assembly of novel and functionally complex chemical entities.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-Diethyl-3-iodobenzamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling 3-iodobenzoic acid with diethylamine using carbodiimide-based reagents like EDCI (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide). For example, a protocol adapted from a structurally similar benzamide synthesis (N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide) involves:

Dissolving 3-iodobenzoic acid in dry CH₂Cl₂ under inert atmosphere.

Adding EDCI and triethylamine as a base to activate the carboxyl group.

Introducing diethylamine to form the amide bond.

Purification via flash chromatography (DCM/MeOH gradient) yields the product .

Optimization Strategies:

- Catalyst Screening: Replace EDCI with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to improve coupling efficiency.

- Solvent Effects: Test polar aprotic solvents (DMF, THF) to enhance solubility of intermediates.

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., iodobenzene decomposition).

Q. Which spectroscopic techniques are most effective for characterizing N,N-Diethyl-3-iodobenzamide?

Methodological Answer:

- ¹H NMR: Key signals include aromatic protons (δ 7.1–8.0 ppm, split due to iodine’s electron-withdrawing effect) and diethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

- ¹³C NMR: Confirm the carbonyl (C=O) signal at ~165–170 ppm and iodine-substituted aromatic carbons (C-I, ~95–100 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) and isotopic patterns (due to iodine’s natural abundance).

- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Q. How does the iodine substituent influence the reactivity of N,N-Diethyl-3-iodobenzamide in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group and participates in Ullmann, Suzuki, or Sonogashira couplings. For example:

- Suzuki Coupling: Replace iodine with aryl/vinyl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Monitor regioselectivity via HPLC or GC-MS .

- Electronic Effects: Compare reactivity with fluoro- or nitro-substituted analogs (e.g., N,N-Diethyl-4-fluorobenzamide) to assess how electronegativity impacts coupling rates .

Data Contradiction Analysis:

- Conflicting reports on coupling efficiency may arise from solvent purity or catalyst poisoning by iodide byproducts. Use silver salts (Ag₂O) to scavenge iodide ions and improve yields .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of N,N-Diethyl-3-iodobenzamide?

Methodological Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Reproducibility issues often stem from residual solvents (e.g., DMF) or unreacted starting materials .

- Stability Studies: Conduct accelerated degradation tests under UV light, heat, or humidity. For example, monitor iodine loss via ICP-MS or TLC .

- Solubility Profiling: Compare logP values (calculated vs. experimental) using shake-flask methods in buffers (pH 2–10) to identify discrepancies .

Q. How can computational modeling predict the biological activity or environmental fate of N,N-Diethyl-3-iodobenzamide?

Methodological Answer:

- QSAR Models: Use software like Schrödinger or MOE to correlate structural features (e.g., iodine’s van der Waals radius) with bioactivity (e.g., enzyme inhibition). Validate predictions with in vitro assays .

- Environmental Persistence: Apply EPI Suite to estimate biodegradation half-lives. Experimental validation via soil microcosm studies can resolve discrepancies between predicted and observed data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.